![molecular formula C12H13N5S B223627 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMDBS and has been studied extensively for its biological and chemical properties. In
Wirkmechanismus
The mechanism of action of DMDBS varies depending on its application. In anti-cancer research, DMDBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In anti-inflammatory research, DMDBS has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.
Biochemische Und Physiologische Effekte
DMDBS has been shown to have both biochemical and physiological effects. In anti-cancer research, DMDBS has been shown to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory research, DMDBS has been shown to decrease the production of inflammatory mediators such as prostaglandins. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. Physiologically, DMDBS has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMDBS in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. Additionally, DMDBS has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. One limitation of using DMDBS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for DMDBS research. In medicine, further studies are needed to explore its potential as an anti-cancer agent and as a treatment for neurological disorders. In agriculture, further studies are needed to explore its potential as a fungicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor and as a component in organic electronic devices. Additionally, further studies are needed to optimize the synthesis method of DMDBS to increase yields and reduce impurities.
Synthesemethoden
The synthesis of DMDBS involves the reaction of 2-mercaptobenzimidazole and 4,5-dimethyl-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base catalyst. This method has been optimized to produce high yields of DMDBS with minimal impurities. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Wissenschaftliche Forschungsanwendungen
DMDBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMDBS has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, DMDBS has been studied for its potential use as a fungicide and insecticide. In material science, DMDBS has been studied for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
Eigenschaften
Produktname |
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole |
|---|---|
Molekularformel |
C12H13N5S |
Molekulargewicht |
259.33 g/mol |
IUPAC-Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-8-15-16-12(17(8)2)18-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
YIPOXPXQMFDWLB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
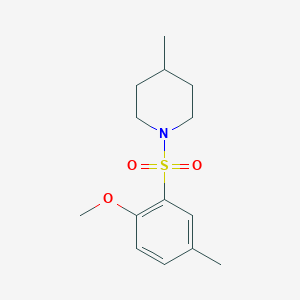
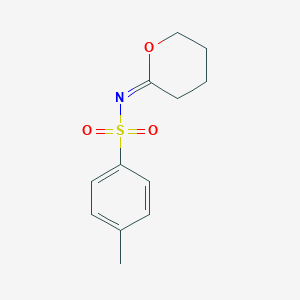
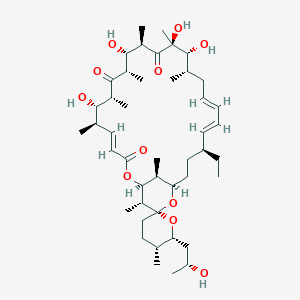
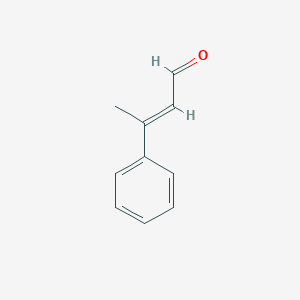
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
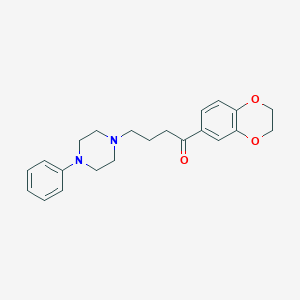
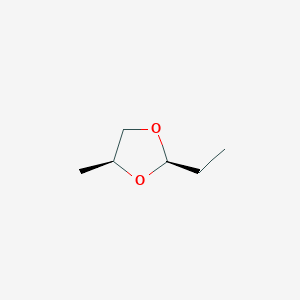
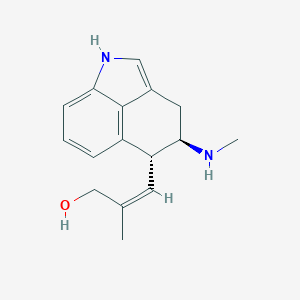
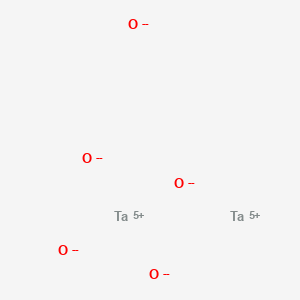
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)

